1-Ethyl-1,3-dimethylurea

Description

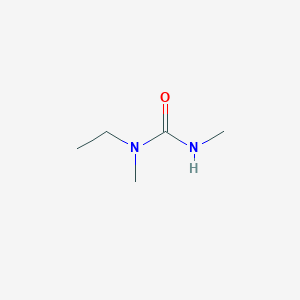

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

1-ethyl-1,3-dimethylurea |

InChI |

InChI=1S/C5H12N2O/c1-4-7(3)5(8)6-2/h4H2,1-3H3,(H,6,8) |

InChI Key |

GGYRVEUCCUJDFK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)NC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Ethyl 1,3 Dimethylurea

Classical Synthetic Pathways to 1-Ethyl-1,3-dimethylurea

Traditional methods for urea (B33335) synthesis have long been established, providing reliable and high-yielding pathways. These typically involve the use of phosgene (B1210022) or its derivatives and isocyanates, which are highly reactive and versatile intermediates.

Phosgenation-Based Routes

The reaction of amines with phosgene (COCl₂) or its safer solid equivalent, triphosgene (B27547), is a cornerstone of urea synthesis. nih.gov This method can be adapted for the preparation of unsymmetrical trisubstituted ureas like this compound through a two-step process.

The synthesis commences with the reaction of N-ethylmethylamine with phosgene or triphosgene. This step forms the corresponding N-ethyl-N-methylcarbamoyl chloride intermediate. echemi.com The reaction is typically conducted in the presence of a base, such as sodium bicarbonate, to neutralize the hydrochloric acid byproduct. echemi.com

Reaction Scheme: Formation of N-ethyl-N-methylcarbamoyl chloride

CH₃CH₂NH(CH₃) + COCl₂ → CH₃CH₂N(CH₃)C(O)Cl + HCl

Following its formation, the isolated N-ethyl-N-methylcarbamoyl chloride is then reacted with methylamine (B109427) to yield the final product, this compound. This nucleophilic substitution reaction proceeds readily, with the displacement of the chloride by the incoming amine.

Reaction Scheme: Formation of this compound

CH₃CH₂N(CH₃)C(O)Cl + CH₃NH₂ → CH₃CH₂N(CH₃)C(O)NH(CH₃) + HCl

A documented procedure for a similar carbamoyl (B1232498) chloride, N-ethyl-N-methylcarbamoyl chloride, involves the dropwise addition of a solution of N-ethylmethylamine to a slurry of triphosgene and sodium bicarbonate in a solvent like dichloromethane (B109758) at a controlled temperature of 10-15°C. echemi.com After several hours of stirring, the product is isolated by filtration and concentration, achieving a high yield. echemi.com

| Reactants | Reagents | Product | Yield | Reference |

| N-ethylmethylamine | Triphosgene, Sodium Bicarbonate | N-ethyl-N-methylcarbamoyl chloride | 92% | echemi.com |

Isocyanate-Mediated Synthesis

The reaction between an isocyanate and an amine is one of the most common and efficient methods for preparing ureas. wikipedia.org For an unsymmetrical trisubstituted urea like this compound, there are two possible isocyanate-based synthetic routes:

Reaction of ethyl isocyanate with N,N-dimethylamine.

Reaction of methyl isocyanate with N-ethylmethylamine.

In the first pathway, ethyl isocyanate is treated with N,N-dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine (B145610) attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the urea linkage.

Reaction Scheme: Pathway 1

CH₃CH₂N=C=O + (CH₃)₂NH → CH₃CH₂NHC(O)N(CH₃)₂

This reaction is analogous to the synthesis of 1,1-dimethyl-3-ethyl-urea, a structural isomer, which is prepared from ethyl isocyanate and dimethylamine. smolecule.com

In the second, alternative pathway, methyl isocyanate reacts with N-ethylmethylamine. The secondary amine attacks the methyl isocyanate to furnish the desired product.

Reaction Scheme: Pathway 2

CH₃N=C=O + CH₃CH₂NH(CH₃) → CH₃NHC(O)N(CH₃)CH₂CH₃

The choice between these two pathways may depend on the commercial availability and stability of the starting materials. Isocyanate reactions are typically high-yielding and can often be performed under mild conditions, making this a very practical approach. researchgate.net

| Isocyanate | Amine | Product | Reference |

| Ethyl Isocyanate | N,N-Dimethylamine | 1-Ethyl-1,1-dimethylurea (Isomer) | smolecule.com |

| Methyl Isocyanate | N-Ethylmethylamine | This compound | General Principle |

Carbonyldiimidazole (CDI) and Related Approaches

1,1'-Carbonyldiimidazole (CDI) is a safer alternative to phosgene for activating amines and facilitating the formation of ureas. nih.govsci-hub.st The synthesis of ureas using CDI generally proceeds by the reaction of an amine with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by a second amine.

For the synthesis of this compound, N-ethylmethylamine would first react with CDI. This reaction would form an activated N-ethyl-N-methylcarbamoyl-imidazole intermediate, releasing one molecule of imidazole (B134444).

Reaction Scheme: Activation Step

CH₃CH₂NH(CH₃) + (Im)₂C=O → CH₃CH₂N(CH₃)C(O)-Im + Im-H (where Im = Imidazole)

The activated intermediate is then reacted in situ with methylamine. The methylamine displaces the imidazole group to form the stable urea product.

Reaction Scheme: Amination Step

CH₃CH₂N(CH₃)C(O)-Im + CH₃NH₂ → CH₃CH₂N(CH₃)C(O)NH(CH₃) + Im-H

This method avoids the use of highly toxic phosgene and often proceeds under mild conditions with high yields. researchgate.net While specific literature for the synthesis of this compound using CDI is not prominent, the general applicability of CDI for creating unsymmetrical ureas is well-established in organic synthesis. researchgate.netescholarship.org

Non-Phosgene and Green Chemistry Approaches for this compound

In response to the environmental and safety concerns associated with traditional reagents like phosgene and isocyanates, significant research has focused on developing greener synthetic routes. These methods often utilize less hazardous starting materials, such as carbon dioxide, or employ catalytic systems to improve atom economy.

Carbon Dioxide (CO₂) Utilization in Synthesis of this compound

The use of carbon dioxide as a C1 source for chemical synthesis is a key area of green chemistry, as it utilizes a renewable, abundant, and non-toxic feedstock. acs.org The synthesis of ureas from CO₂ and amines is a promising alternative to phosgene-based methods. researchgate.net

One advanced method involves the oxovanadium(V)-catalyzed synthesis of symmetrical ureas from disilylamines and CO₂ under ambient pressure. nii.ac.jp This methodology could potentially be adapted for unsymmetrical ureas. For this compound, this would likely involve a multi-step, one-pot process. First, one amine (e.g., N-ethylmethylamine) could be reacted with CO₂ in the presence of a dehydrating agent or catalyst to form an isocyanate or carbamate (B1207046) intermediate, which would then react with the second amine (methylamine).

Recent studies have shown that unsymmetrical ureas can be synthesized from CO₂ and two different amines via isocyanate intermediates, although this often requires careful control of reaction conditions, such as low temperatures, to manage selectivity. mdpi.com

| C1 Source | Amine(s) | Catalyst/Conditions | Product Type | Reference |

| Carbon Dioxide | Disilylamines | Oxovanadium(V) | Symmetrical Ureas | nii.ac.jp |

| Carbon Dioxide | Amines | Metal-free, low temp | Unsymmetrical Ureas | mdpi.com |

| Methanol (B129727) | Amines | Ruthenium pincer complex | Symmetrical & Unsymmetrical Ureas | acs.org |

Another innovative approach uses methanol as a C1 source in a ruthenium-catalyzed reaction that directly converts amines to ureas, producing only hydrogen gas as a byproduct. acs.org This method has been successfully applied to the one-pot, two-step synthesis of unsymmetrical ureas. acs.org

Urea Transamidation and Transureation Methods

Transamidation or transureation reactions provide an alternative, atom-economical route to new urea derivatives from existing ureas or related compounds. These methods often require a catalyst to proceed efficiently.

A relevant example is the synthesis of N-ethyl-N'-methyl urea (a structural isomer) from S-methyl N-ethyl thiocarbamate and methylamine. google.com This reaction proceeds by heating the reactants, where the aminolysis of the thiocarbamate leads to the formation of the urea and methanethiol (B179389) as a byproduct. google.com A similar strategy could be envisioned starting from an appropriately substituted thiocarbamate or carbamate.

More broadly, the direct transamidation of a readily available urea with amines can be catalyzed by various systems. Lactic acid has been reported as an environmentally benign catalyst for the transamidation of carboxamides and ureas with amines under solvent-free conditions. sioc-journal.cn This approach could potentially be applied by reacting a simple urea, like 1,3-dimethylurea (B165225), with an ethylating agent or by reacting N-ethylurea with a methylating agent in the presence of a suitable amine source and catalyst, though selectivity could be a challenge.

| Starting Material | Reagent | Catalyst | Product Type | Reference |

| S-methyl N-ethyl thiocarbamate | Methylamine | Heat | N-ethyl-N'-methyl urea | google.com |

| Carboxamides/Ureas | Amines | Lactic Acid | Amides/Ureas | sioc-journal.cn |

Catalytic Synthesis of this compound

The catalytic synthesis of ureas, including this compound, represents a significant advancement over traditional methods that often involve hazardous reagents like phosgene. nih.gov Modern catalytic systems offer milder reaction conditions, improved selectivity, and alignment with the principles of green chemistry. Both organocatalysis and metal catalysis have emerged as powerful tools for the construction of the urea moiety.

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of urea synthesis, (thio)urea derivatives themselves can act as organocatalysts, facilitating reactions through hydrogen bonding. beilstein-journals.orgwikipedia.org These catalysts can activate electrophiles, such as isocyanates or their precursors, bringing them into proximity with the amine nucleophile. beilstein-journals.org Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like a urea or thiourea (B124793) group) and a Brønsted basic site (like a tertiary amine), have proven particularly effective in promoting urea formation. acs.org The design of these catalysts often focuses on creating a specific spatial arrangement of the acidic and basic sites to effectively bind and activate the reactants. acs.org While direct examples for this compound are not extensively detailed in the literature, the principles of organocatalysis are broadly applicable to the synthesis of unsymmetrical ureas. The interaction between the catalyst and substrates can be fine-tuned by modifying the catalyst structure, which in turn influences the reaction's stereoselectivity and efficiency. researchgate.netmdpi.com

Metal Catalysis:

Transition metal catalysis provides a versatile and efficient route to substituted ureas. Palladium-catalyzed amidation has been successfully employed for the synthesis of unsymmetrical ureas from aryl halides and ureas. organic-chemistry.orgacs.org This method allows for the coupling of a wide range of substrates, including those with various functional groups. organic-chemistry.org Iron, an earth-abundant and less toxic metal, has also emerged as a promising catalyst for urea synthesis. nih.govosti.govrsc.org Iron-pincer complexes, for instance, can catalyze the dehydrogenative coupling of methanol and primary amines to form symmetric ureas, with hydrogen gas as the only byproduct. nih.govosti.govrsc.org Mechanistic studies suggest that this process can proceed through a formamide (B127407) intermediate, which is then dehydrogenated to an isocyanate that reacts with another amine molecule. nih.govosti.gov This understanding has enabled the development of methods for synthesizing unsymmetrical ureas from amides and amines. nih.govosti.gov Other metal-based catalytic systems, such as those involving manganese, have also been explored for the dehydrogenative synthesis of urea derivatives from amines and methanol. researchgate.net The electrochemical synthesis of urea, often employing metal-based catalysts, represents another frontier, with the potential for direct synthesis from carbon dioxide and nitrogen sources under ambient conditions. oaepublish.comnih.gov

Solvent-Free and Aqueous-Phase Syntheses

In the quest for more sustainable chemical processes, solvent-free and aqueous-phase syntheses have gained significant attention. These approaches aim to reduce or eliminate the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates. Several methodologies for the solvent-free synthesis of substituted ureas have been developed. For instance, the reaction of amines with carbon dioxide can be catalyzed by functional ionic liquids under solvent-free conditions to produce ureas in moderate yields. rsc.org Another approach involves the use of an oxovanadium(V) catalyst with a silylating reagent to synthesize ureas from amines and carbon dioxide at atmospheric pressure without a solvent. oup.com Environmentally friendly methods for the synthesis of α-amino nitrile-derived ureas from α-amino acid-based amino nitriles have also been developed under solvent-free conditions at room temperature. acs.orgacs.org Additionally, a novel, atom-economical synthesis of pyridine-2-yl substituted ureas has been achieved through the C–H functionalization of pyridine (B92270) N-oxides with dialkylcyanamides in the absence of a solvent. rsc.org

Aqueous-Phase Synthesis:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of N-substituted ureas has been successfully demonstrated in water without the need for organic co-solvents. rsc.org A notable example is the nucleophilic addition of amines to potassium isocyanate in water, which provides good to excellent yields of various ureas. rsc.org This method is also scalable for the production of commercially relevant molecules. rsc.org Furthermore, recent research has shown the spontaneous formation of urea from ammonia (B1221849) and carbon dioxide in aqueous droplets under ambient conditions, highlighting a potentially novel and environmentally benign pathway. researchgate.net While industrial urea production traditionally occurs at high temperatures and pressures, alternative approaches involving aqueous-phase synthesis are being explored. unimi.itgoogle.comwipo.int

Optimization of Reaction Conditions for this compound Formation

The efficient synthesis of this compound hinges on the careful optimization of several key reaction parameters. These include temperature, pressure, reaction time, catalyst loading, ligand design, and reagent stoichiometry.

Temperature, Pressure, and Reaction Time Effects

The interplay of temperature, pressure, and reaction time is crucial in maximizing the yield and purity of the desired product while minimizing side reactions.

Temperature: The reaction temperature significantly influences the rate of urea formation. In the synthesis of urea-formaldehyde resins, for example, temperatures are typically controlled between 70 °C and 90 °C. as-proceeding.com Higher temperatures can accelerate the reaction but may also lead to the decomposition of reactants or products. For the synthesis of 1,3-dimethylurea from urea and methylamine, studies have shown that elevated temperatures can promote undesirable self-decomposition side reactions. aidic.it Therefore, finding the optimal temperature is a critical aspect of process optimization.

Pressure: While some urea synthesis methods, particularly those involving gaseous reactants like carbon dioxide, require high pressure to increase reactant concentration in the reaction phase, other methods can be performed at atmospheric pressure. oup.comas-proceeding.com The use of high pressure adds to the cost and complexity of the process equipment.

Reaction Time: The duration of the reaction is another key variable. Insufficient reaction time can lead to incomplete conversion, while excessively long times may result in the formation of byproducts and increased energy consumption. aidic.it Optimization studies, often employing methodologies like Response Surface Methodology (RSM), can help determine the ideal reaction time to achieve the desired product yield and quality. nih.govnih.govacs.org

Table 1: Influence of Reaction Parameters on Urea Synthesis

| Parameter | General Effect on Urea Synthesis | Reference |

|---|---|---|

| Temperature | Higher temperatures generally increase reaction rates but can also lead to product decomposition and side reactions. | as-proceeding.comaidic.it |

| Pressure | Can increase the concentration of gaseous reactants, but atmospheric pressure is often preferred for cost and safety. | oup.comas-proceeding.com |

| Reaction Time | Needs to be optimized to ensure complete conversion without promoting byproduct formation. | aidic.itnih.govnih.govacs.org |

Catalyst Loading and Ligand Design in this compound Synthesis

In catalytic syntheses, the amount of catalyst used (catalyst loading) and the nature of the ligand coordinated to a metal center are critical for achieving high efficiency and selectivity.

Catalyst Loading: The optimal catalyst loading is a balance between achieving a high reaction rate and minimizing the cost associated with the catalyst. In palladium-catalyzed urea synthesis, catalyst loadings as low as 0.5 mol% have been shown to be effective for achieving quantitative conversion. acs.org Reducing the amount of catalyst is a key objective in developing economically viable and sustainable processes.

Ligand Design: In metal-catalyzed reactions, the ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. For the palladium-catalyzed synthesis of unsymmetrical ureas, a novel nonproprietary bipyrazole ligand, bippyphos, has been developed that enables the efficient coupling of ureas with a broad range of aryl halides. organic-chemistry.orgacs.org In the context of organocatalysis, the design of bifunctional (thio)urea catalysts with specific structural features is essential for achieving high enantioselectivity in asymmetric reactions. acs.org The strategic placement of hydrogen-bond donating and accepting groups within the catalyst structure allows for precise control over the transition state of the reaction.

Reagent Stoichiometry and Addition Protocols

The ratio of reactants (stoichiometry) and the order in which they are added can have a profound impact on the outcome of the reaction.

Reagent Stoichiometry: The molar ratio of the reactants must be carefully controlled to maximize the formation of the desired product and minimize waste. For example, in the synthesis of urea-formaldehyde resins, the urea to formaldehyde (B43269) molar ratio is a critical factor that affects the properties of the final polymer. as-proceeding.com In the synthesis of unsymmetrical ureas, using a slight excess of one reagent may be necessary to drive the reaction to completion.

Addition Protocols: The sequence of adding reagents can influence the reaction pathway and the formation of intermediates. In some palladium-catalyzed urea syntheses, the pre-formation of the catalyst complex by combining the metal, ligand, and base before the addition of the other reactants has been found to result in more consistent reaction rates. acs.org This suggests that the order of addition can be a critical parameter to control for achieving reproducible results.

Process Intensification and Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of process intensification and scale-up strategies.

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. ufrj.br This can be achieved through various means, such as using novel reactor designs or integrating multiple process steps into a single unit. For urea production, concepts like the use of spinning cone reactors to enhance heat and mass transfer rates have been proposed. google.com The direct synthesis of urea from nitrogen and carbon dioxide is another area of research that could lead to significant process intensification. nih.gov Integrating direct air capture (DAC) of CO₂ with urea manufacturing is also being explored as a sustainable approach. ureaknowhow.com

Scale-Up:

Scaling up a chemical process from the lab to an industrial plant presents numerous challenges. What works well on a small scale may not be directly translatable to a larger volume. For instance, in the synthesis of CoAl-layered double hydroxides using the urea method, both mass and volumetric scale-up were found to affect the final product's morphology and crystallinity. beilstein-journals.org Similarly, in the mechanochemical synthesis of an agrochemical urea-gypsum cocrystal, scaling up from a mixer mill to a planetary mill or a twin-screw extruder significantly impacted energy consumption. acs.orgirb.hr For urea granulation, the scale-up of the granulator is a key design consideration, often involving an increase in the number of spouted beds. toyo-eng.com Successful scale-up requires a thorough understanding of the reaction kinetics, heat and mass transfer phenomena, and the performance of the equipment at a larger scale.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 1,3-dimethylurea |

| 4-chloroanisole |

| 4-chlorotoluene |

| Ammonia |

| Ammonium carbamate |

| bippyphos |

| Carbon dioxide |

| Carbon monoxide |

| Chlorobenzene |

| CoAl-layered double hydroxides |

| Hydrogen |

| Methanol |

| N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea |

| Palladium |

| Phenyl isocyanate |

| Phosgene |

| Potassium isocyanate |

| Pyridine N-oxides |

| Urea |

Reaction Chemistry and Chemical Transformations of 1 Ethyl 1,3 Dimethylurea

Hydrolysis and Degradation Pathways of 1-Ethyl-1,3-dimethylurea

The urea (B33335) functional group is susceptible to hydrolysis, a reaction that involves the cleavage of the amide-like C-N bonds. This process is pivotal in understanding the environmental fate and stability of urea derivatives.

Kinetic Investigations of Hydrolytic Stability

Specific kinetic data for the hydrolysis of this compound are not extensively documented in publicly available literature. However, the stability can be estimated by examining related compounds. For instance, 1,3-dimethylurea (B165225) is known to be relatively stable against hydrolysis, with a calculated half-life of over one year under neutral conditions. oecd.org It is reasonable to infer that this compound exhibits comparable stability. The substitution of a methyl group with an ethyl group is not expected to drastically alter the electronic nature of the urea backbone, and therefore, its intrinsic resistance to hydrolysis under neutral pH and ambient temperature should be similar. Non-enzymatic hydrolysis of ureas is generally a very slow process.

pH-Dependent Degradation Mechanisms

Like other substituted ureas, the degradation rate of this compound is significantly influenced by pH. Hydrolysis can be catalyzed by both acidic and alkaline conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by a water molecule. Subsequent proton transfers and bond cleavages lead to the breakdown of the urea structure.

Base-Catalyzed Hydrolysis: In alkaline media, the carbonyl carbon is directly attacked by a hydroxide (B78521) ion (a strong nucleophile). This initiates a sequence of steps, including the cleavage of the C-N bonds.

For this compound, hydrolysis ultimately results in the formation of the corresponding amines and carbon dioxide. The expected degradation products are outlined in the table below.

| Condition | Primary Products | Final Degradation Products |

| Acidic (H₃O⁺) | N-ethyl-N-methylamine, Methylamine (B109427), Carbonic Acid | N-ethyl-N-methylammonium salt, Methylammonium salt, Carbon Dioxide, Water |

| Alkaline (OH⁻) | N-ethyl-N-methylamine, Methylamine, Carbonate | N-ethyl-N-methylamine, Methylamine, Carbonate ion |

Electrophilic and Nucleophilic Reactivity of this compound

The electronic structure of this compound—featuring lone pairs of electrons on the nitrogen atoms and an electron-deficient carbonyl carbon—allows it to act as both a nucleophile and an electrophile.

Reactions at the Carbonyl Center

The carbonyl carbon atom in this compound is electrophilic and can be attacked by nucleophiles. However, a more common reaction pattern for ureas involves the nitrogen atoms acting as nucleophiles to attack external electrophiles. For example, the related compound 1,3-dimethylurea reacts with dicarbonyl compounds like benzil (B1666583) and diacetyl (butane-2,3-dione) in acidic solutions. rsc.orgrsc.org In these complex reactions, the urea nitrogens initiate the attack on the external carbonyl groups, leading to the formation of heterocyclic structures like hydantoins and imidazolinones. rsc.orgrsc.org This demonstrates the nucleophilic character of the urea nitrogens facilitating reactions that ultimately transform the entire urea structure.

Alkylation and Acylation of the Urea Nitrogen Atoms (where applicable)

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. They can react with suitable electrophiles, such as alkyl halides and acylating agents.

Acylation: This reaction involves the substitution of a hydrogen atom on a nitrogen with an acyl group. While this compound has no N-H bonds for direct acylation, the nitrogen atoms can still participate as nucleophiles in more complex transformations. For instance, 1,3-dimethylurea is used as a nucleophile in reactions with acyl chlorides as part of a multi-component reaction to form formamidine (B1211174) urea salts. orgsyn.org

Nitrosation: Dialkylureas can react with nitrosating agents (e.g., nitrous acid, formed from nitrites in acidic conditions) to form N-nitrosoureas. researchgate.net Kinetic studies on the nitrosation of 1,3-dialkylureas have been performed, indicating this is a significant reaction pathway for this class of compounds. researchgate.net

Reactivity of Alpha-Hydrogens on Alkyl Substituents

The term "alpha-hydrogens" in this context refers to the hydrogen atoms on the carbons directly attached to the nitrogen atoms (the methylene (B1212753) hydrogens of the ethyl group and the hydrogens of the two methyl groups).

Unlike the alpha-hydrogens adjacent to a carbonyl group, which are acidic due to resonance stabilization of the resulting enolate anion, the alpha-hydrogens in N-alkyl ureas are not considered acidic. libretexts.orgbyjus.com The nitrogen atom does not provide a sufficient electron-withdrawing effect to significantly increase the acidity of these protons. Consequently, deprotonation at these positions to form a carbanion does not readily occur under typical basic conditions. Reactions involving the abstraction of these hydrogens would likely require very strong bases or radical-based reaction pathways, and such reactivity is not a characteristic feature of this compound class under normal conditions.

Derivatization and Functionalization Strategies Involving this compound

General principles of organic synthesis suggest that as an asymmetrically substituted urea, this compound possesses reactive sites amenable to derivatization and functionalization. The nitrogen atoms, particularly the one bearing a hydrogen atom (if it were N-ethyl-N'-methylurea, which is different from the fully substituted N-ethyl-N,N'-dimethylurea implied by the IUPAC name this compound where both nitrogens are trisubstituted), could undergo further substitution. However, the existing methyl and ethyl groups on the nitrogen atoms significantly influence the molecule's reactivity compared to simpler ureas.

The synthesis of novel urea derivatives typically involves the reaction of an isocyanate with an amine or the use of phosgene (B1210022) or its equivalents with amines. wikipedia.orgnih.gov In the context of modifying this compound, derivatization would likely proceed via reactions targeting the carbonyl group or potentially C-H activation on the ethyl or methyl substituents under specific catalytic conditions. However, the scientific literature lacks specific examples of such derivatization reactions starting from this compound. While general methods for creating unsymmetrical ureas are well-documented, no studies were found that utilize this compound as a scaffold for further elaboration into more complex urea derivatives. nih.govorganic-chemistry.orgresearchgate.net

Certain chemical compounds can act as initiators in polymerization, a process where monomers are linked to form a polymer. This can occur through various mechanisms, including radical, anionic, or cationic pathways. Similarly, specific molecules can initiate or participate in cyclization reactions to form ring structures. There is no evidence in the current body of scientific literature to suggest that this compound is employed as an initiator for either polymerization or cyclization reactions.

Urea and its derivatives are known to act as ligands, binding to metal centers through the carbonyl oxygen or the nitrogen atoms to form coordination complexes. researchgate.netmdpi.com For instance, N,N'-diethylurea and N,N'-dimethylurea are known to form octahedral complexes with various metal ions. researchgate.net This suggests a potential for this compound to engage in similar coordination chemistry. The lone pair of electrons on the carbonyl oxygen and the nitrogen atoms could allow for the formation of complexes with a range of metal centers. Nevertheless, a review of scientific databases reveals no specific studies detailing the synthesis, structure, or properties of metal complexes involving this compound as a ligand.

This compound as a Reagent, Solvent, or Auxiliary in Organic Synthesis

In organic synthesis, some compounds can serve not only as reactants but also as solvents, catalysts, promoters, or activators for specific transformations.

There are instances where urea derivatives, in combination with other substances, can form deep eutectic solvents or low melting mixtures that serve as specialized reaction media. atamanchemicals.comatamankimya.com These solvent systems can offer unique solubility and reactivity profiles. At present, there are no published reports on the use of this compound as a specialized reaction solvent, either alone or as a component of a eutectic mixture.

A promoter or activator is a substance that can increase the rate or efficiency of a chemical reaction without being consumed in the process in the same way a catalyst is. While some urea derivatives have been shown to act as organocatalysts or promoters in certain reactions, there is no scientific literature available that describes or suggests the use of this compound as a promoter or activator in any chemical transformation.

Article on this compound Not Generated

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is insufficient publically available information to generate a detailed and scientifically accurate article on the "," specifically concerning its "Use as a Precursor for Advanced Organic Building Blocks."

The search confirmed the existence of this compound as a chemical compound, and it is listed in the catalogs of several chemical suppliers as an organic building block. However, no scholarly articles, patents, or detailed research findings were found that describe its specific chemical transformations or its application as a precursor in the synthesis of more complex organic molecules.

The available literature overwhelmingly focuses on the related compound, 1,3-dimethylurea, detailing its extensive use as an intermediate in the production of various chemicals, including caffeine (B1668208), theophylline, herbicides, and textile finishing agents. Unfortunately, this information cannot be substituted for this compound, as they are distinct chemical entities with different structures and potentially different reactive properties.

Due to the strict requirement to focus solely on this compound and the lack of specific data on its reaction chemistry for creating advanced building blocks, it is not possible to fulfill the request without resorting to speculation, which would compromise the scientific accuracy and integrity of the article.

Therefore, no article has been generated.

Advanced Analytical Techniques for Characterization and Quantification in Research Contexts of 1 Ethyl 1,3 Dimethylurea

Chromatographic Methodologies for Purity Assessment and Quantification of 1-Ethyl-1,3-dimethylurea

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and other components within a sample matrix. The choice of method depends on the complexity of the mixture, the required sensitivity, and the analytical objective.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas chromatography, particularly when coupled with mass spectrometry, serves as a powerful tool for the real-time monitoring of chemical reactions involving this compound. This technique allows for the separation of volatile and thermally stable compounds, providing both qualitative and quantitative information about the reaction progress.

For the analysis of substituted ureas like this compound, which may exhibit limited volatility and thermal stability, derivatization is often a necessary prerequisite for GC analysis. Silylation, for instance, can convert the polar urea (B33335) into a more volatile and thermally stable derivative suitable for GC-MS analysis. The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals, derivatizing them, and injecting them into the GC-MS system. The resulting chromatograms would show the decrease in the peak corresponding to the starting materials and the increase in the peak of this compound and any byproducts.

The mass spectrometer provides crucial structural information for each separated component. The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its unambiguous identification. By monitoring the ion currents of specific fragments, researchers can construct kinetic profiles for the formation of this compound and other species in the reaction mixture.

Table 1: Hypothetical GC-MS Data for a Reaction Producing this compound

| Time (min) | Reactant A Peak Area | Reactant B Peak Area | This compound Peak Area |

| 0 | 1,000,000 | 800,000 | 0 |

| 30 | 750,000 | 600,000 | 250,000 |

| 60 | 500,000 | 400,000 | 500,000 |

| 90 | 250,000 | 200,000 | 750,000 |

| 120 | 50,000 | 40,000 | 950,000 |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It is particularly well-suited for the analysis of complex mixtures, offering high resolution and sensitivity.

Reversed-phase HPLC is a common mode for the separation of substituted ureas. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

For the quantification of this compound, a calibration curve is constructed by injecting standard solutions of known concentrations. The peak area of the analyte is then plotted against its concentration. The concentration of this compound in an unknown sample can be determined by measuring its peak area and interpolating from the calibration curve. UV detection is commonly employed, with the detection wavelength set to a value where the urea derivative exhibits significant absorbance.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both GC and HPLC for the analysis of a wide range of compounds, including polar molecules like substituted ureas. SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic modifier (e.g., methanol) to enhance the elution of polar analytes.

The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. SFC is compatible with a variety of detectors, including mass spectrometers (SFC-MS), which provides high sensitivity and selectivity. The analysis of dimethylurea isomers by SFC-MS/MS has been demonstrated, highlighting the potential of this technique for the separation and quantification of closely related urea derivatives like this compound. The use of a 2-ethylpyridine (B127773) stationary phase has shown good separation for such compounds.

Spectroscopic Techniques for Structural Elucidation of this compound Derivatives and Reaction Products

Spectroscopic techniques are essential for the unambiguous identification and structural characterization of this compound and its derivatives. These methods provide detailed information about the molecular structure, functional groups, and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the two methyl groups attached to the nitrogen atoms (singlets). The chemical shifts and coupling constants of these signals would provide definitive evidence for the structure of the molecule. For mechanistic studies, in-situ NMR monitoring can be employed to track the formation of intermediates and products over time, providing valuable kinetic and mechanistic insights into the reactions of this compound. For instance, the reaction of 1,3-dimethylurea (B165225) with formaldehyde (B43269) has been studied using quantitative on-line NMR spectroscopy to determine reaction kinetics and equilibria. nih.gov

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂CH₃ | ~1.1 (t) | ~15 |

| -CH₂CH₃ | ~3.2 (q) | ~37 |

| N-CH₃ | ~2.8 (s) | ~28 |

| N'-CH₃ | ~2.7 (s) | ~27 |

| C=O | - | ~160 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule. For this compound, these techniques can confirm the presence of key structural features.

The IR spectrum would show a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations, if present in a related primary or secondary urea, would appear as strong bands in the 3200-3500 cm⁻¹ region. For the fully substituted this compound, the absence of N-H stretches would be a key diagnostic feature. C-N stretching vibrations would also be observable in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, the C-N and C-C skeletal vibrations often give rise to strong and sharp Raman bands, which can be useful for structural characterization. A combined experimental and theoretical investigation of N,N'-disubstituted ureas has provided detailed assignments of their IR and Raman modes. rsc.orgrsc.orgnih.govresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | 1630 - 1680 |

| C-N | Stretching | 1400 - 1450 |

| C-H (alkyl) | Stretching | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound by providing a precise measurement of its molecular weight and offering structural insights through fragmentation analysis. In electron ionization (EI-MS) or soft ionization techniques like electrospray ionization (ESI-MS), the compound will be ionized, and its mass-to-charge ratio (m/z) will be measured.

For this compound (molecular formula C5H12N2O), the nominal molecular weight is 116 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass of the molecular ion with high precision. In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺, with an expected m/z of approximately 117.1028.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. The protonated molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation of N,N'-substituted ureas is well-documented and typically involves the cleavage of the C-N bonds adjacent to the carbonyl group. nih.gov A primary fragmentation route is the elimination of an isocyanate moiety. nih.gov For this compound, this would involve the loss of methyl isocyanate (CH₃NCO) or ethyl isocyanate (C₂H₅NCO), leading to the formation of protonated amine fragments.

A proposed fragmentation pathway for protonated this compound is detailed below. The analysis of these fragments helps to unequivocally confirm the substitution pattern of the urea core. Studies on similar substituted ureas demonstrate that such fragmentation patterns are diagnostic for differentiating isomers. nih.govresearchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z (Monoisotopic) | Description |

| [M+H]⁺ | [C₅H₁₃N₂O]⁺ | 117.1028 | Protonated molecular ion |

| [M+H - C₂H₄]⁺ | [C₃H₉N₂O]⁺ | 89.0715 | Loss of ethylene (B1197577) via McLafferty rearrangement |

| [M+H - CH₃NCO]⁺ | [C₃H₁₀N]⁺ | 60.0813 | Fragment from loss of methyl isocyanate |

| [M+H - C₂H₅NCO]⁺ | [C₂H₈N]⁺ | 46.0657 | Fragment from loss of ethyl isocyanate |

Advanced Hyphenated Techniques (e.g., LC-NMR, GCxGC-MS)

For complex research contexts, where this compound may be present in a mixture with isomers, synthetic precursors, or degradation products, advanced hyphenated techniques provide superior separation and identification capabilities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) LC-NMR directly couples the separation power of high-performance liquid chromatography (HPLC) with the definitive structure elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy. nih.gov This technique allows for the unambiguous identification of components in a mixture without the need for prior isolation. For this compound, an HPLC separation could be followed by ¹H NMR and ¹³C NMR analysis of the eluting peak. This would provide direct evidence of the ethyl and methyl groups and their connectivity to the urea nitrogen atoms, confirming the structure in a single analysis. LC-NMR is particularly valuable for analyzing unstable compounds that might not survive isolation. news-medical.net Various modes, such as on-flow, stop-flow, and loop collection, can be employed to manage sensitivity limitations inherent to NMR. nih.govsemanticscholar.org

Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers exceptionally high-resolution separation for volatile and semi-volatile compounds. While direct GC analysis of some urea derivatives can be challenging, derivatization can be employed to enhance volatility and thermal stability. nih.govnih.gov In a GCxGC system, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column before entering the mass spectrometer. This results in a highly structured two-dimensional chromatogram with significantly increased peak capacity and separation power compared to conventional GC-MS. This technique would be ideal for resolving this compound from closely related impurities in a complex synthetic reaction mixture, providing both robust separation and mass spectral identification for each component.

Vibrational Spectroscopy for Conformational Studies and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of this compound. These techniques are sensitive to the molecule's conformation and its interactions with the surrounding environment, such as hydrogen bonding.

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. The most prominent bands are associated with the carbonyl (C=O) group, the carbon-nitrogen (C-N) bonds, and the various C-H bonds of the ethyl and methyl substituents.

C=O Stretching (ν C=O): This vibration typically gives rise to a very strong and distinct band in the IR spectrum, generally in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the local environment. For instance, hydrogen bonding can cause a shift to a lower wavenumber.

C-N Stretching (ν C-N): The C-N stretching vibrations are coupled and result in multiple bands. The asymmetric C-N stretching often appears as a strong band in the IR spectrum around 1480 cm⁻¹, while the symmetric stretch is typically observed as an intense feature in the Raman spectrum. researchgate.net

C-H Vibrations: Stretching and bending vibrations of the methyl (CH₃) and ethyl (CH₂ and CH₃) groups will be present in the spectrum, typically in the 2800-3000 cm⁻¹ (stretching) and 1350-1470 cm⁻¹ (bending) regions.

By analyzing shifts in these characteristic frequencies under different conditions (e.g., in different solvents or at various temperatures), researchers can gain insights into conformational changes and intermolecular interactions. A comparative analysis with structurally related compounds like N,N'-dimethylurea provides a basis for spectral assignments. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching (Alkyl) | 2800 - 3000 | Medium-Strong | Medium-Strong |

| C=O Stretching | 1630 - 1680 | Very Strong | Medium |

| Asymmetric C-N₂ Stretching | 1460 - 1500 | Strong | Weak |

| CH₂/CH₃ Bending | 1350 - 1470 | Medium | Medium |

| Symmetric C-N₂ Stretching | 740 - 780 | Weak | Very Strong |

Elemental Analysis for Stoichiometric Confirmation of Synthetic Products

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a purified sample of synthetically prepared this compound. This combustion analysis provides experimental verification of the compound's empirical and molecular formula, serving as a crucial checkpoint for purity and stoichiometric accuracy.

The sample is combusted in a furnace in the presence of excess oxygen, which converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides (which are subsequently reduced back to N₂). The amounts of these combustion products are precisely measured, and from these measurements, the percentage composition of the original compound is calculated.

For this compound, with the molecular formula C₅H₁₂N₂O, the theoretical elemental composition can be calculated from its molecular weight of 116.16 g/mol . The experimental results from elemental analysis of a pure synthetic batch should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the correct stoichiometry.

Table 3: Theoretical vs. Expected Experimental Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass % | Typical Acceptable Experimental Range (%) |

| Carbon (C) | C₅ | 51.70% | 51.30% - 52.10% |

| Hydrogen (H) | H₁₂ | 10.41% | 10.01% - 10.81% |

| Nitrogen (N) | N₂ | 24.12% | 23.72% - 24.52% |

| Oxygen (O) | O | 13.77% | (Typically by difference) |

Development and Validation of Robust Analytical Methods for this compound in Research

The development and validation of robust analytical methods are critical for the reliable quantification of this compound in research settings, such as in reaction monitoring, purity assessment, or stability studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed technique for the analysis of urea derivatives. researchgate.netsemanticscholar.org

Method development for this compound would involve optimizing several key parameters, including the choice of stationary phase (e.g., a C18 reversed-phase column), mobile phase composition (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol), flow rate, and UV detection wavelength. Given the urea chromophore, detection is typically performed at a low wavelength, around 200-210 nm.

Once developed, the method must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is fit for its intended purpose. europa.eu Validation assesses various performance characteristics to guarantee the reliability, accuracy, and precision of the results.

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Table 4: Illustrative Validation Parameters for a Hypothetical HPLC-UV Method for this compound

| Validation Parameter | Typical Acceptance Criteria | Example Finding for this compound |

| Specificity | Analyte peak is well-resolved from other peaks (Resolution > 2) | Peak is baseline-resolved from known impurities. |

| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | Linear over 1-100 µg/mL with r² = 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% recovery at three concentration levels |

| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Repeatability RSD = 0.8%; Intermediate RSD = 1.2% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |

| Robustness | No significant impact on results from minor changes (e.g., pH, flow rate) | Results remain within specification with ±5% change in flow rate. |

Computational and Theoretical Investigations of 1 Ethyl 1,3 Dimethylurea

Quantum Chemical Calculations on 1-Ethyl-1,3-dimethylurea

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics of a molecule. These methods allow for the detailed analysis of orbitals, charge distribution, and chemical reactivity.

The electronic structure of this compound is dictated by the central urea (B33335) moiety, which features a carbonyl group (C=O) bonded to two nitrogen atoms. The lone pairs on the nitrogen atoms can delocalize into the π-system of the carbonyl group, resulting in significant resonance stabilization. This gives the C-N bonds partial double-bond character, which influences the molecule's geometry and rotational barriers. nih.gov

First-principles calculations on the closely related compound 1,3-dimethylurea (B165225) have determined its structural parameters. tsijournals.com For this compound, the key structural features would include the planarity of the urea backbone (O=C-N-C) due to sp² hybridization of the central carbon and the nitrogen atoms. The ethyl and methyl substituents are attached to the nitrogen atoms, and their orientation relative to the urea plane defines the molecule's conformation. Theoretical studies on similar N,N'-disubstituted ureas show that the amide C-N bond lengths are typically around 1.37 Å, reflecting their partial double-bond character. nih.gov The geometry around the nitrogen atoms is expected to be intermediate between trigonal planar and tetrahedral. nih.gov

| Parameter | Expected Value/Characteristic | Basis of Estimation |

| C=O Bond Length | ~1.25 Å | Typical for urea derivatives |

| C-N Bond Length | ~1.37 Å | Partial double bond character nih.gov |

| N-C (alkyl) Bond Length | ~1.45-1.47 Å | Standard single bond |

| Urea Core Geometry | Largely planar | Resonance stabilization |

| Nitrogen Atom Hybridization | Intermediate sp²-sp³ | Resonance and substitution nih.gov |

Note: The data in this table is based on typical values for substituted ureas and is intended to be illustrative for this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.commaterialsciencejournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. ekb.eg

While specific calculations for this compound are not available, studies on the analogous 1,3-dimethylurea using Density Functional Theory have calculated a HOMO-LUMO band gap of 3.3 eV. tsijournals.com A larger gap generally implies higher stability and lower reactivity. ekb.eg For this compound, the HOMO is expected to be localized primarily on the urea moiety, specifically involving the lone pairs of the nitrogen and oxygen atoms. The LUMO is likely to be the π* antibonding orbital of the carbonyl group. The ethyl and methyl substituents would have a modest influence on the energies of these orbitals through inductive effects.

| Orbital/Parameter | Description | Illustrative Value (from 1,3-dimethylurea) |

| HOMO | Highest Occupied Molecular Orbital; relates to nucleophilicity. | - |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | - |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | 3.3 eV tsijournals.com |

Note: The HOMO-LUMO gap value is for the analogous compound 1,3-dimethylurea and serves as a reasonable estimate for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For urea derivatives, the MEP surface consistently shows a region of strong negative potential located around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. nih.gov Conversely, positive potential is generally found around the hydrogen atoms attached to the nitrogen atoms. In this compound, the most negative region would be concentrated on the carbonyl oxygen, making it the primary site for interactions with electrophiles or hydrogen-bond donors. The regions around the N-H proton and the protons of the alkyl groups would exhibit positive potential.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of this compound arises from rotation around its single bonds. Conformational analysis aims to identify the stable arrangements (conformers) and the energy barriers that separate them, while molecular dynamics simulations can model the molecule's behavior over time.

Due to the partial double-bond character of the C-N bonds, rotation around them is restricted, leading to distinct isomers. For N,N'-disubstituted ureas, these are typically referred to as trans and cis conformations with respect to the orientation of the substituents about the C-N bonds. Computational studies on N,N'-dimethylurea have identified the trans state as the global energy minimum and the cis state as a local energy minimum. researchgate.net These two states are separated by a transition state, which represents the energy maximum along the rotational pathway.

For this compound, a similar potential energy surface is expected. The lowest energy conformers would correspond to specific rotational arrangements of the ethyl and methyl groups. The global energy minimum would likely be a state that minimizes steric hindrance between the alkyl groups. Molecular dynamics simulations can be used to explore the conformational landscape, revealing the relative populations of different conformers and the pathways for interconversion between them at a given temperature. mdpi.com

The energy required to rotate around a bond is known as the rotational barrier. In this compound, the most significant barriers are associated with rotation around the two C-N amide bonds. Quantum mechanical calculations and dynamic NMR studies on similar small ureas provide insight into the magnitude of these barriers.

For N,N'-dimethylurea, the barrier to rotation from the more stable trans state to the cis state has been calculated to be between 14.0 and 16.2 kcal/mol. researchgate.netd-nb.info A similar barrier height would be expected for the rotation involving the N-methyl group in this compound. The rotation of the ethyl group around its C-N bond would also be hindered. For N,N,N'-trimethylurea, the rotational barrier for the dimethylated nitrogen has been found to be around 11-12 kcal/mol. nih.gov These substantial barriers indicate that the interconversion between different isomers is slow at room temperature.

| Rotational Barrier | Compound Studied | Method | Barrier Height (kcal/mol) |

| C-N (amide) Rotation | N,N'-dimethylurea | Quantum Mechanics | 14.0 - 16.2 researchgate.netd-nb.info |

| C-N(CH₃)₂ Rotation | N,N,N'-trimethylurea | Dynamic NMR / Theory | 11.3 - 12.4 nih.gov |

Note: This table presents data from closely related urea compounds to provide an estimate of the rotational barriers expected in this compound.

Intermolecular Interactions in Solution and Solid States

No dedicated computational studies on the intermolecular interactions of this compound in either solution or solid states were identified.

General Context for Related Compounds: Theoretical investigations of similar molecules, such as N,N'-dimethylurea, often employ quantum mechanical methods like Density Functional Theory (DFT) to analyze intermolecular forces. researchgate.net These studies typically explore hydrogen bonding patterns, dipole-dipole interactions, and van der Waals forces that dictate the substance's properties in condensed phases. nih.gov For instance, research on N,N'-dimethylurea has identified strong intermolecular hydrogen bonding in its solid state. researchgate.net However, equivalent analyses for the asymmetrically substituted this compound are not present in the surveyed literature.

Reaction Mechanism Elucidation through Computational Modeling

There is a lack of published research detailing the elucidation of reaction mechanisms involving this compound through computational modeling.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

No studies were found that perform transition state searches or Intrinsic Reaction Coordinate (IRC) analyses for reactions involving this compound.

General Context for Related Compounds: Computational chemistry provides powerful tools to map out reaction pathways. Transition state theory is fundamental to this, and computational methods are used to locate the high-energy transition state structures that connect reactants to products. IRC calculations are then used to confirm that the identified transition state correctly links the desired reactants and products. nih.govnih.govresearchgate.net While these methods are standard, their application to this compound has not been documented.

Reaction Energy Profiles and Activation Energies

Specific reaction energy profiles and calculated activation energies for reactions of this compound are not available in the scientific literature.

General Context for Related Compounds: For many chemical reactions, computational models are used to construct a potential energy surface, which maps the energy of the system as the reaction progresses. From this, a reaction energy profile can be derived, showing the relative energies of reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for understanding reaction kinetics. researchgate.net Such detailed energetic analyses for this compound have not been published.

Solvent Effects and Catalysis Modeling

No computational models detailing the influence of solvents or catalysts on the reactions of this compound were found.

General Context for Related Compounds: The role of the solvent can be crucial in chemical reactions. Computational models can account for solvent effects either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a continuous medium). Similarly, the mechanism of catalysis can be investigated by modeling the interaction of the catalyst with the reactants and intermediates. nih.govnih.gov Studies on the hydrolysis of urea, for example, have utilized computational modeling to understand the catalytic mechanism of the urease enzyme. nih.govresearchgate.net However, no similar modeling has been reported for this compound.

Prediction of Spectroscopic Properties from First Principles

First-principles predictions of the spectroscopic properties of this compound are not available in the reviewed literature.

Vibrational Frequency Calculations (IR, Raman)

No computational studies presenting calculated vibrational frequencies for the Infrared (IR) or Raman spectra of this compound were identified.

General Context for Related Compounds: It is a common practice to use quantum chemical methods, particularly DFT, to calculate the vibrational frequencies of molecules. mersin.edu.trresearchgate.netmdpi.com These theoretical calculations help in the assignment of experimental IR and Raman spectra by predicting the frequencies and intensities of vibrational modes. Such theoretical spectra have been calculated for related compounds like N,N'-dimethylurea and N,N,N',N'-tetramethylurea, providing valuable insights into their molecular structure and bonding. researchgate.net Unfortunately, a corresponding theoretical vibrational analysis for this compound is not available.

Chemical Shift Predictions (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating molecular structures. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and structure verification. researchgate.netnih.gov

The prediction of NMR chemical shifts for this compound involves a multi-step computational protocol. First, the three-dimensional structure of the molecule is optimized to find its most stable conformation(s). This is crucial as chemical shifts are sensitive to the local geometric environment of each nucleus. nih.gov Following geometry optimization, the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C) is calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

These absolute shielding constants (σ) are then converted into chemical shifts (δ) by referencing them against the computed shielding constant of a standard compound, usually tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, with mean absolute errors often less than 0.2-0.3 ppm for ¹H shifts and 1.5-2.0 ppm for ¹³C shifts, especially when appropriate theoretical levels and basis sets are employed. nih.govnih.gov The inclusion of solvent effects, through models like the Polarizable Continuum Model (PCM), can further refine the accuracy of the predictions. researchgate.net

For this compound, theoretical calculations would predict distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the two N-methyl groups, and the remaining N-H proton. Similarly, unique ¹³C signals would be predicted for the carbonyl carbon, the ethyl group carbons, and the two N-methyl carbons.

Below is an illustrative table of hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations.

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Type | Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl | C=O | - | 158.5 |

| Ethyl CH₂ | N-C H₂-CH₃ | - | 36.0 |

| Ethyl CH₃ | N-CH₂-C H₃ | - | 14.2 |

| N-Methyl (Ethyl side) | N(C H₃)-CH₂- | - | 34.5 |

| N-Methyl | NH-C H₃ | - | 27.8 |

| Ethyl CH₂ | N-CH₂ -CH₃ | 3.2 (quartet) | - |

| Ethyl CH₃ | N-CH₂-CH₃ | 1.1 (triplet) | - |

| N-Methyl (Ethyl side) | N(CH₃ )-CH₂- | 2.9 (singlet) | - |

| N-Methyl | NH-CH₃ | 2.7 (singlet, exchangeable) | - |

| N-H | N-H | 5.8 (broad singlet, exchangeable) | - |

Note: The values presented are hypothetical and representative of what would be expected from a computational prediction for this class of molecule. Actual experimental values may vary based on solvent and other conditions.

Predictive Modeling of Reactivity and Selectivity in this compound Chemistry

Predictive modeling is a cornerstone of modern chemical research, allowing for the in-silico investigation of reaction mechanisms, rates, and outcomes. For this compound, computational models can be employed to understand its reactivity towards various reagents and to predict the selectivity of these reactions.

The reactivity of urea derivatives is often centered around the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. This compound presents two different nitrogen environments: a disubstituted nitrogen (part of the N-ethyl-N-methyl group) and a monosubstituted nitrogen (part of the N-methylamino group). This asymmetry is key to its selective reactivity.

Computational approaches to modeling reactivity include:

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the distribution of the HOMO would indicate the most nucleophilic site, likely one of the nitrogen atoms, which would be the initial point of interaction with an electrophile.

Transition State Theory: By calculating the potential energy surface for a proposed reaction, stationary points corresponding to reactants, products, and transition states can be located. The energy barrier (activation energy) derived from the transition state structure allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. For instance, in a reaction with an alkylating agent, models could predict whether alkylation is more likely to occur at the N-H nitrogen or the other tertiary nitrogen.

Reaction Kinetics Modeling: Kinetic models can be developed to describe the rates of formation of various products over time. mdpi.com For complex reactions, such as hydrolysis or reactions with aldehydes, these models can help elucidate the mechanism by comparing simulated concentration profiles with experimental data. researchgate.net Studies on related compounds like 1,3-dimethylurea have utilized these methods to understand reaction pathways, such as those involving formaldehyde (B43269). researchgate.net

Predicting selectivity involves comparing the activation energies for competing reaction pathways. In the case of this compound, a key question of selectivity would be the differential reactivity of the two distinct nitrogen atoms. A predictive model could, for example, calculate the energy barriers for protonation or nitrosation at each nitrogen, revealing the kinetically favored product. Such studies have been performed on other dialkylureas, showing how reaction rates and mechanisms can be determined computationally. rsc.org

Interactive Table 2: Theoretical Parameters for Reactivity Prediction in this compound

| Parameter | Description | Predicted Outcome for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; indicates susceptibility to electrophilic attack. | The HOMO is likely localized on the nitrogen atoms, suggesting they are the primary nucleophilic centers. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; indicates susceptibility to nucleophilic attack. | The LUMO is likely centered on the carbonyl carbon, making it the primary electrophilic site. |

| Atomic Charges | Calculated distribution of electron density on each atom. | The N-H nitrogen is expected to be more nucleophilic than the tertiary nitrogen due to steric and electronic effects. |

| Transition State Energies | The energy barrier that must be overcome for a reaction to proceed. | Lower activation energy for reactions at the N-H nitrogen would predict it as the more reactive site. |

Note: The predicted outcomes are based on established principles of urea chemistry and computational modeling, as specific published studies on this compound are not available.

Applications of 1 Ethyl 1,3 Dimethylurea in Non Biological Systems

Role of 1-Ethyl-1,3-dimethylurea as a Solvent in Chemical and Industrial Processes

Detailed studies focusing specifically on the properties and applications of this compound as a solvent are not extensively documented. However, based on the known characteristics of similar short-chain alkylureas, its potential in certain solvent applications can be inferred, though direct experimental data for this specific compound is scarce.

There is currently a lack of specific research data detailing the use of this compound as a polar aprotic solvent in industrial or laboratory settings.

No specific research findings were identified that document the application of this compound for the dissolution of polymers or advanced materials.

While other urea (B33335) derivatives, such as 1,3-Dimethylurea (B165225), have been investigated for creating deep eutectic electrolytes for lithium batteries, there is no available research specifically detailing the use or performance of this compound in electrochemical systems like batteries or supercapacitors.

Use as a Chemical Intermediate in Industrial Syntheses

The primary documented application of this compound in non-biological systems is its role as a reagent or chemical intermediate in organic synthesis.

Limited documentation exists demonstrating the role of this compound as a precursor. However, one patent mentions its use as a reagent in the preparation of substituted 1-phenyl-pyrazolo (3,4-d) pyrimidine-4-one derivatives, which are compounds of pharmaceutical interest. google.com In the described synthesis, this compound is added to a reaction mixture, indicating its function as a reactant in the formation of these specialty chemicals. google.com

As a substituted urea, this compound possesses reactive sites that allow it to serve as a building block for more complex molecules. Its role as a reactant in the synthesis of heterocyclic compounds like pyrazolopyrimidinones demonstrates its utility in constructing larger molecular frameworks. google.com However, a broader scope of its applications as a versatile building block is not extensively detailed in the current literature.

Applications in Materials Science and Engineering

Following a comprehensive review of scientific literature and technical data, there is a notable absence of specific research detailing the applications of this compound in the field of materials science and engineering. The subsequent sections reflect this lack of available information.

Component in Polymer Synthesis (e.g., Polyurethanes, Resins)

Currently, there is no publicly available research or patent literature that describes the use of this compound as a direct component in the synthesis of polymers such as polyurethanes or resins. While structurally related compounds, like various substituted ureas, are known to be involved in the formation of polyurea and polyurethane-polyurea hybrid polymers, specific data on the incorporation of this compound into polymer chains is not documented.

Role as a Plasticizer or Additive in Material Formulations

There is no scientific evidence or industrial documentation to suggest that this compound is utilized as a plasticizer or additive in material formulations. Studies on plasticizers for polymers like PVC have explored urea and its derivatives, but this compound is not mentioned among the compounds investigated.

Supramolecular Chemistry and Crystal Engineering Involving this compound

No published studies could be found that focus on the role of this compound in the fields of supramolecular chemistry or crystal engineering. The design of complex, self-assembling molecular architectures and the engineering of crystal structures often rely on specific hydrogen bonding patterns and molecular geometries, but the specific contributions of this compound to these fields have not been reported.

Catalytic Applications of this compound

A thorough search of the chemical literature reveals no specific instances of this compound being employed for its catalytic properties.

As a Co-catalyst or Ligand in Transition Metal Catalysis

There are no documented uses of this compound as a co-catalyst or ligand in transition metal-catalyzed reactions. The development of ligands is a significant area of research in catalysis, but the potential of this specific urea derivative has not been explored in the available literature.

Organocatalytic Applications

While urea and thiourea (B124793) derivatives are a well-established class of hydrogen-bond-donating organocatalysts, there is no research to indicate that this compound has been investigated or applied in this capacity. The field of organocatalysis has seen rapid growth, but the catalytic activity of this compound remains an unexamined area.

Green Chemistry Applications Beyond Synthesis

Current research predominantly focuses on the synthesis and potential applications of various substituted ureas. However, specific studies detailing the green chemistry applications of this compound beyond its role as a synthetic intermediate are scarce. While its structural analog, 1,3-dimethylurea, has been investigated for certain green chemistry applications, direct extrapolation of these findings to this compound is not scientifically rigorous without dedicated research.

Sustainable Reaction Media Development